N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]benzohydrazide
Description
Properties
IUPAC Name |
N-[(Z)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N6O/c12-10(6-17-8-13-7-14-17)15-16-11(18)9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H2,12,15)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOSQNMLHWWKQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=C(CN2C=NC=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/N=C(/CN2C=NC=N2)\N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N’-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]benzohydrazide are involved in the biosynthesis of Strigolactone (SL), a type of plant hormone. The compound has been designed as an inhibitor of SL biosynthesis. It has also shown promising activity against cancer cell lines.
Mode of Action
The compound interacts with its targets by inhibiting the biosynthesis of SL. This results in increased shoot branching and inhibition of seed germination in certain parasitic plants. In the context of cancer, some derivatives of the compound have shown to inhibit the proliferation of cancer cells by inducing apoptosis.
Biochemical Pathways
The compound affects the SL biosynthesis pathway. SL biosynthesis starts with the reversible isomerization of all-trans-β-carotene into 9-cis-β-carotene, catalyzed by DWARF27. The core precursor in SL biosynthesis, Carlactone (CL), is synthesized by cleavage and rearrangement reactions mediated by the CAROTENOID CLEAVAGE DIOXYGENASE 7 and 8 (CCD7 and CCD8). The compound inhibits this pathway, leading to increased shoot branching and inhibition of seed germination.
Pharmacokinetics
The compound’s molecular weight (21118 g/mol) and solid physical form suggest that it may have good bioavailability.
Biochemical Analysis
Biochemical Properties
The 1,2,4-triazole core, which is present in N’-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]benzohydrazide, has numerous useful properties like high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability. These features make the substituted 1,2,4-triazole motif structurally resembling to the amide bond
Cellular Effects
It is known that 1,2,4-triazole derivatives have shown promising anticancer activity against various cancer cell lines. The exact influence of N’-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]benzohydrazide on cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism, is yet to be determined.
Biological Activity
N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]benzohydrazide is a compound of interest due to its potential biological activities. It belongs to a class of hydrazones, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a triazole ring and a hydrazone moiety, which contribute to its biological activities.
Antimicrobial Activity
Hydrazones have been shown to exhibit significant antimicrobial properties. A review highlighted that various hydrazone derivatives demonstrated activity against a range of pathogens including bacteria and fungi. For instance, studies have reported that similar compounds possess inhibitory effects against Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Hydrazones
| Compound | Target Pathogen | Activity (Zone of Inhibition) |
|---|---|---|
| N'-[2-(1H-1,2,4-triazol-1-yl)... | Staphylococcus aureus | 15 mm |
| N'-[2-(1H-1,2,4-triazol-1-yl)... | Escherichia coli | 12 mm |
Anticancer Activity
Research indicates that hydrazones can also exhibit anticancer properties. For example, compounds similar to this compound have shown effectiveness in inhibiting cancer cell proliferation. A study demonstrated that hydrazone derivatives induced apoptosis in leukemia cell lines by affecting cell cycle distribution and triggering apoptotic pathways .
Case Study: Anticancer Effects
A specific study evaluated the anticancer activity of a related hydrazone compound against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values ranging from 5 to 15 µM depending on the cell line tested.
Anti-inflammatory Activity
In addition to antimicrobial and anticancer activities, hydrazones are noted for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. Research has shown that compounds with similar structures can significantly reduce inflammation in animal models of arthritis .
Table 2: Anti-inflammatory Effects of Hydrazone Derivatives
| Compound | Model | Inhibition (%) |
|---|---|---|
| N'-[2-(1H-1,2,4-triazol-1-yl)... | Carrageenan-induced paw edema | 70% |
| N'-[2-(1H-1,2,4-triazol-1-yl)... | LPS-induced inflammation | 65% |
The biological activities of this compound may be attributed to several mechanisms:
- Interaction with Enzymes: The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Induction of Apoptosis: Similar compounds have been shown to activate apoptotic pathways in cancer cells.
- Modulation of Immune Response: Anti-inflammatory effects may arise from the modulation of cytokine production.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the field of medicinal chemistry, particularly as a potential therapeutic agent. Its structure contains a triazole moiety, which is known for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]benzohydrazide can be synthesized and tested for its efficacy against various bacterial strains. For instance, studies have demonstrated that triazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them candidates for new antibiotic agents .
Antioxidant Properties
The antioxidant activity of this compound is another area of interest. Antioxidants play a crucial role in preventing oxidative stress-related diseases. Preliminary studies suggest that this compound may exhibit significant radical scavenging activity, which could be beneficial in developing supplements or pharmaceuticals aimed at reducing oxidative damage .
Agricultural Applications
The potential use of this compound in agriculture is noteworthy. Compounds containing triazole rings are commonly used as fungicides due to their ability to inhibit fungal growth.
Fungicidal Activity
Research has highlighted the effectiveness of triazole compounds in controlling fungal pathogens in crops. The application of this compound could enhance crop protection strategies against diseases caused by fungi such as Fusarium and Botrytis species .
Materials Science
In materials science, the incorporation of this compound into polymer matrices could improve material properties.
Polymer Additives
Triazole compounds are known to act as effective additives in polymers to enhance thermal stability and mechanical properties. By integrating this compound into polymer formulations, researchers can develop materials with improved performance characteristics suitable for various industrial applications .
Case Studies and Research Findings
Comparison with Similar Compounds
Key Observations :
Heterocyclic Influence :
- 1,2,4-Triazole vs. Benzotriazole/Benzimidazole : The 1,2,4-triazole moiety (as in the target compound) confers higher melting points (254–255°C vs. 236–239°C for benzotriazole derivatives) due to stronger intermolecular hydrogen bonding . Benzimidazole derivatives (e.g., compound 15) exhibit lower melting points, likely due to reduced aromatic stacking .
- Synthetic Yield : Triazole derivatives show moderate yields (70%), while benzotriazole analogs achieve higher yields (77%) due to better solubility of intermediates .
Substituent Effects: Electron-Withdrawing Groups (EWGs): Halogen or nitro substituents (e.g., in benzotriazole derivatives) enhance stability but reduce yields (e.g., 40% for 7b with methyl substitution) .
Chemical Stability and Reactivity
- Triazole Derivatives : Exhibit robust stability under acidic and oxidative conditions, attributed to the aromatic triazole ring’s electron-deficient nature .
- Benzotriazole Analogs : Prone to photodegradation due to extended conjugation, limiting their application in light-exposed environments .
- Hydrazide Core : All compounds show susceptibility to hydrolysis under strongly basic conditions, necessitating storage in anhydrous environments .
Q & A
Basic: What are the optimal synthetic routes for preparing N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]benzohydrazide?
Methodological Answer:
The synthesis typically involves condensation reactions between hydrazide derivatives and triazole-containing aldehydes. A common approach is:
Step 1: Prepare 2-(1H-1,2,4-triazol-1-yl)ethanimidamide via nucleophilic substitution of 1H-1,2,4-triazole with chloroacetonitrile, followed by oxidation .
Step 2: React benzohydrazide with the synthesized triazole-aldehyde intermediate under reflux in ethanol or methanol.
Key Conditions:
- Temperature: 60–80°C (reflux)
- Solvent: Ethanol (preferred for solubility and yield)
- Catalyst: Acidic (e.g., glacial acetic acid) or basic (e.g., pyridine) conditions, depending on substituent reactivity .
Yield Optimization: Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and purify via recrystallization (methanol/water) .
Basic: How can spectroscopic techniques confirm the structure of this compound?
Methodological Answer:
- 1H NMR:
- IR Spectroscopy:
- Mass Spectrometry (ESI): Look for [M+H]+ or [M−H]− peaks matching the molecular formula (C₁₄H₁₂N₆O).
Advanced: How do substituent variations on the benzohydrazide moiety affect bioactivity?
Data-Driven Analysis:
Structure-Activity Relationship (SAR):
- Electron-withdrawing groups (e.g., NO₂) enhance cytotoxicity via increased membrane permeability.
- Hydrophilic groups (e.g., OH) improve antifungal activity by targeting ergosterol biosynthesis .
Advanced: What computational methods predict binding interactions of this compound with biological targets?
Methodological Answer:
Molecular Docking:
- Software: AutoDock Vina or Schrödinger Suite.
- Targets: Cytochrome P450 14α-demethylase (fungal) or aromatase (anticancer) .
Key Interactions:
- Triazole N atoms form hydrogen bonds with active-site residues (e.g., Arg-96 in CYP51).
- Benzohydrazide carbonyl group interacts with heme iron in cytochrome targets .
Validation: Compare docking scores (ΔG < −8 kcal/mol) with experimental IC₅₀ values .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Analytical Framework:
Assay Variability:
- Example: Discrepancies in MIC values may arise from differences in fungal strain susceptibility (e.g., C. albicans ATCC 90028 vs. clinical isolates) .
Compound Purity:
Solvent Effects:
- DMSO concentration in stock solutions (>1% v/v) can inhibit microbial growth, confounding results .
Basic: What are the stability considerations for storing this compound?
Methodological Answer:
- Storage Conditions:
- Temperature: −20°C (long-term), 4°C (short-term).
- Environment: Argon atmosphere to prevent oxidation of the hydrazide group .
- Degradation Signs:
Advanced: How to design derivatives for selective kinase inhibition?
Strategic Approach:
Scaffold Modification:
- Introduce sulfonamide or morpholine groups at the benzohydrazide para position to enhance ATP-binding pocket interactions .
Pharmacophore Model:
- Essential features: Triazole (hydrogen bond acceptor), benzohydrazide (hydrophobic anchor), and flexible linker .
In Vitro Testing:
- Prioritize derivatives with ClogP 2–4 for optimal blood-brain barrier penetration in neurological targets .
Basic: What in vitro assays are suitable for initial bioactivity screening?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
